molecular formula C7H10Cl2N4 B2569939 {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride CAS No. 1803590-83-1

{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride

Cat. No. B2569939
CAS RN: 1803590-83-1
M. Wt: 221.09
InChI Key: NIYGJTCLHBHJBR-UHFFFAOYSA-N
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Description

“{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803590-83-1 . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of “this compound” and its derivatives involves various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized and characterized by 1H NMR, 13C NMR and HRMS spectra analyses .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using 1H NMR, 13C NMR and HRMS spectra .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Formation and Synthetic Pathways

The synthesis and applications of imidazo[1,2-a]pyrimidine and its derivatives have been extensively studied, highlighting their significant role in various biological activities and secondary applications like corrosion inhibition. These compounds are synthesized through several pathways, aiming at creating a versatile scaffold for further chemical modifications and applications in medicinal chemistry (Rabia Zeynep Kobak & B. Akkurt, 2022).

Medicinal Chemistry and Therapeutic Applications

Imidazo[1,2-a]pyrimidine derivatives serve as a critical scaffold in medicinal chemistry, displaying a wide array of pharmacological properties. These include kinase inhibition, showcased by the success of ponatinib, which has spurred further research into imidazo[1,2-b]pyridazine-containing derivatives for their therapeutic potential across various diseases. The structure-activity relationships (SAR) of these compounds are extensively studied to guide medicinal chemists in developing novel imidazo[1,2-b]pyridazine compounds with improved pharmacokinetic profiles and efficacy (Amanda Garrido et al., 2021).

Inhibitory Activities and Molecular Design

The tri- and tetra-substituted imidazole scaffolds are known for their selective inhibitory activity on p38 mitogen-activated protein (MAP) kinase, which is crucial in the release of proinflammatory cytokines. The review of literature on the design, synthesis, and activity studies of these compounds underlines their potential in addressing inflammation through selective inhibition, offering a pathway for designing inhibitors with higher binding selectivity and potency (T. Scior et al., 2011).

Synthetic Biology and Unnatural Base Pairs

Research into developing unnatural base pairs for synthetic biology has identified imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines as promising candidates. These pairs, due to their shape complementarity, enhanced stacking ability, and non-canonical hydrogen-bonding patterns, offer new avenues for expanding the genetic alphabet, which is a cornerstone in advancing synthetic biology applications (Noriko Saito-Tarashima & N. Minakawa, 2018).

Optical Sensors and Biological Significance

Pyrimidine derivatives, including those based on imidazo[1,2-a]pyrimidin-6-yl scaffolds, have shown significant potential as optical sensors due to their ability to form coordination and hydrogen bonds. These compounds not only serve as exquisite sensing materials but also demonstrate a range of biological and medicinal applications, underlining their importance in both analytical chemistry and therapeutic developments (Gitanjali Jindal & N. Kaur, 2021).

Future Directions

The future directions of “{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride” research could involve the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry . In particular, one compound showed submicromolar inhibitory activity against various tumour cell lines, suggesting it might serve as a lead compound for the development of PI3Kα inhibitor .

Biochemical Analysis

Biochemical Properties

{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell growth, proliferation, and survival . By inhibiting PI3K, this compound can modulate downstream signaling pathways, leading to altered cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway . Additionally, it can influence gene expression and cellular metabolism, leading to reduced cell proliferation and increased cell death. These effects make this compound a promising candidate for anticancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as Akt . This inhibition disrupts the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action within the cell.

properties

IUPAC Name

imidazo[1,2-a]pyrimidin-6-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-4-10-7-9-1-2-11(7)5-6;;/h1-2,4-5H,3,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYGJTCLHBHJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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